molecular formula C20H14FN5O3S B3396585 N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide CAS No. 1019102-35-2

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide

Cat. No.: B3396585
CAS No.: 1019102-35-2
M. Wt: 423.4 g/mol
InChI Key: KUIZJZVDGSSOAF-UHFFFAOYSA-N
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Description

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the thiazole and pyrazole intermediates. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a base such as sodium ethoxide . The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone .

The final step involves the coupling of the thiazole and pyrazole intermediates with 2-nitrobenzoyl chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide is unique due to its combination of a thiazole ring, pyrazole ring, and nitrobenzamide moiety. This unique structure provides it with distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5O3S/c1-12-10-18(23-19(27)15-4-2-3-5-17(15)26(28)29)25(24-12)20-22-16(11-30-20)13-6-8-14(21)9-7-13/h2-11H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIZJZVDGSSOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide
Reactant of Route 6
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide

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